molecular formula C14H10ClN3O2 B5729343 2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5729343
M. Wt: 287.70 g/mol
InChI Key: KQPXTMITCMFQFP-UHFFFAOYSA-N
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Description

2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that belongs to the oxadiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.

Mechanism of Action

The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, it has been proposed that the compound exerts its anticancer and anti-inflammatory activities by inhibiting the activity of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments include its potent anti-inflammatory, antimicrobial, and anticancer activities. It is also relatively easy to synthesize, and the synthesis method has been optimized to obtain high yields of the product with excellent purity. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore its potential applications in material science, such as in the development of new polymers and materials. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for industrial-scale production.

Synthesis Methods

The synthesis of 2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 4-chlorobenzyl alcohol with hydrazine hydrate to form 4-chlorobenzyl hydrazine. The obtained compound is then reacted with 2-bromo-5-chloropyridine to form the final product. The synthesis method has been optimized to obtain high yields of the product with excellent purity.

Scientific Research Applications

2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-inflammatory, antimicrobial, and anticancer activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c15-10-4-6-11(7-5-10)19-9-13-17-14(18-20-13)12-3-1-2-8-16-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPXTMITCMFQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5690679

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